molecular formula C13H17NO B1334440 4-n-Hexyloxybenzonitrile CAS No. 66052-06-0

4-n-Hexyloxybenzonitrile

Cat. No. B1334440
CAS RN: 66052-06-0
M. Wt: 203.28 g/mol
InChI Key: ZEGNLQDUZSZDPB-UHFFFAOYSA-N
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Description

4-n-Hexyloxybenzonitrile is a chemical compound that belongs to the family of benzonitriles with a hexyloxy substituent at the para position. It is related to other benzonitriles that have been studied for their ability to form liquid crystal phases and exhibit interesting chemical properties and reactivities. Although the provided papers do not directly discuss 4-n-Hexyloxybenzonitrile, they provide insights into the behavior of similar compounds, which can be used to infer the properties and characteristics of 4-n-Hexyloxybenzonitrile.

Synthesis Analysis

The synthesis of related benzonitrile derivatives often involves halogenation, Sandmeyer reactions, and reactions with various reagents such as hydroxylamine hydrochloride and carbamyl chlorides . For example, the synthesis of 3,5-dimethyl-4-hydroxybenzonitrile from the corresponding benzaldehyde derivative suggests that a similar approach could be used for the synthesis of 4-n-Hexyloxybenzonitrile, with appropriate modifications to introduce the hexyloxy group .

Molecular Structure Analysis

The molecular structure of benzonitrile derivatives can be examined using techniques such as X-ray diffraction and NMR spectroscopy . These studies reveal the conformation of the molecules and how substituents like amino groups or alkoxy chains affect the overall molecular packing and hydrogen bonding patterns. For 4-n-Hexyloxybenzonitrile, one could expect that the hexyloxy group would influence the molecular conformation and packing in the solid state.

Chemical Reactions Analysis

Benzonitrile derivatives can undergo various chemical reactions, including the formation of oxyanions and interactions with nitrogen dioxide . The presence of substituents can significantly alter the reactivity and the products formed. For instance, the reaction of substituted hydroxybenzonitriles with nitrogen dioxide leads to a range of dinitro and trinitro compounds . Similar reactions could potentially be explored for 4-n-Hexyloxybenzonitrile to understand its reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzonitrile derivatives, such as liquid crystal transition temperatures and vibrational spectra, can be significantly influenced by the nature of the substituents . For example, the addition of alkoxybenzonitriles to certain compounds induces smectic A phases, and the length of the alkoxy chain affects the stability of these phases . The electronic and infrared spectra of these compounds provide information about their molecular structure and the effects of substitution . These findings suggest that 4-n-Hexyloxybenzonitrile would also exhibit distinct physical and chemical properties that could be tuned by its alkoxy chain length.

Scientific Research Applications

  • Herbicide Resistance Enhancement in Plants

    • Research has demonstrated the use of specific genes encoding nitrilase, like the bxn gene from Klebsiella ozaenae, to confer resistance to herbicides such as bromoxynil (3,5-dibromo-4-hydroxybenzonitrile) in transgenic tobacco plants. This approach involves the detoxification of the herbicide, showcasing a method to develop herbicide-resistant crops (Stalker, Mcbride, & Malyj, 1988).
  • Cancer Treatment Research

    • In the realm of cancer research, derivatives of benzonitrile, like 4-hydroxybenzonitrile, have been synthesized and studied for their cytotoxic effects on breast and colorectal cancer cell lines. These compounds demonstrate potential as therapeutic agents due to their selective toxicity towards cancer cells (Pilon et al., 2020).
  • Spectroscopy and Molecular Structure Studies

    • The structural and vibrational properties of compounds like 4-hydroxybenzonitrile have been extensively studied using IR spectra and ab initio calculations. Such studies help in understanding the molecular structure and behavior of these compounds, which is crucial for their application in various scientific fields (Binev, 2001).
  • Mass Spectrometry Applications

    • Compounds such as 4-hydroxy-3-nitrobenzonitrile have been identified as effective matrices for Matrix-assisted laser desorption/ionization mass spectrometry (MALDI MS). This application is significant for the analysis of small molecules, peptides, and proteins, highlighting its versatility in biochemical research (Gu et al., 2021).
  • Synthesis of Radiopharmaceuticals

    • Research has explored the use of radiofluorinated 4-fluorobenzonitrile oxide for the synthesis of low-molecular-weight radiopharmaceuticals. Such compounds have applications in medical imaging and diagnostics, showcasing the relevance of benzonitrile derivatives in healthcare (Zlatopolskiy et al., 2012).
  • Development of New Herbicides

    • The synthesis of compounds like 4-hydroxy-3-iodo-5-nitrobenzonitrile, used as a fasciolicide, represents another application of benzonitrile derivatives. This indicates their potential in developing new, effective herbicides for agricultural use (Zhao Hai-shuang, 2003).

properties

IUPAC Name

4-hexoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO/c1-2-3-4-5-10-15-13-8-6-12(11-14)7-9-13/h6-9H,2-5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEGNLQDUZSZDPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20397429
Record name 4-n-Hexyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-n-Hexyloxybenzonitrile

CAS RN

66052-06-0
Record name 4-n-Hexyloxybenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20397429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
S Saint - 1998 - search.proquest.com
This thesis reports the synthesis and properties of three-ring thiophene-and pyrimidine-based liquid crystals in order to evaluate their usefulness as potential additives in commercial …
Number of citations: 3 search.proquest.com
K Wang - 2017 - rave.ohiolink.edu
Liquid crystals have found wide applications due to their unique properties. In order to search for new nematic liquid crystal compounds with relatively low phase transition temperatures…
Number of citations: 2 rave.ohiolink.edu

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